
N,N-Dimethyl-N',N'-bis(trimethylsilyl)sulfuric diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide is a chemical compound known for its unique structure and reactivity It is characterized by the presence of sulfur and nitrogen atoms, along with trimethylsilyl groups, which contribute to its distinctive properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide can be synthesized through several methods. One common approach involves the reaction of sulfur diimide with trimethylsilyl chloride in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction can be represented as follows:
S(NH)2+2(CH3)3SiCl→S(N(Si(CH3)3))2+2HCl
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfur-containing products.
Reduction: Reduction reactions can yield different sulfur-nitrogen compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfur oxides, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-nitrogen bonds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide exerts its effects involves the interaction of its sulfur and nitrogen atoms with other molecules. The trimethylsilyl groups enhance the compound’s stability and reactivity. Molecular targets include various organic and inorganic substrates, with pathways involving nucleophilic and electrophilic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Sulfur diimide: Shares a similar sulfur-nitrogen core but lacks the trimethylsilyl groups.
N,N’-Dimethyl-N,N’-bis(trimethylsilyl)methylphosphonic diamide: Contains a phosphorus atom instead of sulfur.
N,N’-Dimethyl-N,N’-bis(phenylmethyl)-1,2-ethanediamine: Has a different organic framework but similar nitrogen functionality.
Uniqueness
N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide is unique due to the presence of trimethylsilyl groups, which confer distinct reactivity and stability compared to other sulfur-nitrogen compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
56839-98-6 |
|---|---|
Fórmula molecular |
C8H24N2O2SSi2 |
Peso molecular |
268.53 g/mol |
Nombre IUPAC |
N-[bis(trimethylsilyl)sulfamoyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H24N2O2SSi2/c1-9(2)13(11,12)10(14(3,4)5)15(6,7)8/h1-8H3 |
Clave InChI |
HGEIUGTWYDVGLT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)N([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)
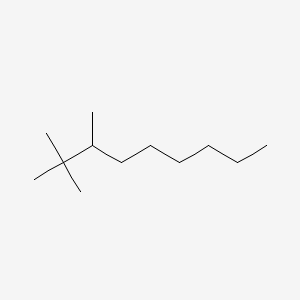
![2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B14627617.png)
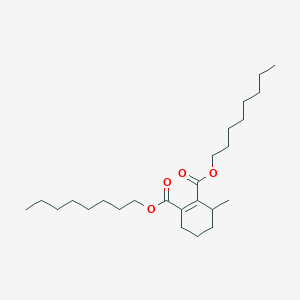
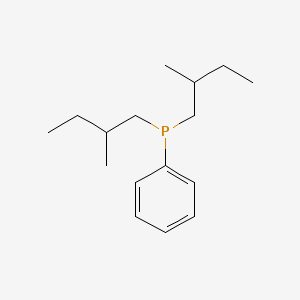
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)


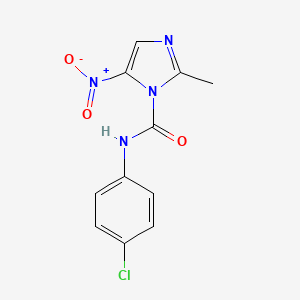
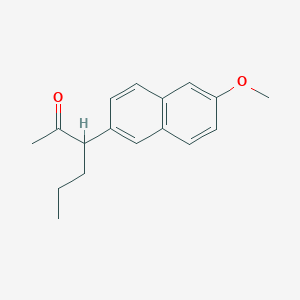
![9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14627673.png)
![5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl-](/img/structure/B14627678.png)
